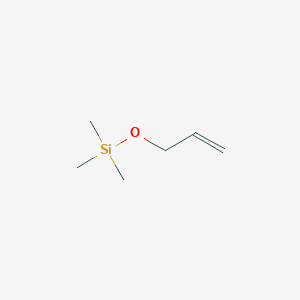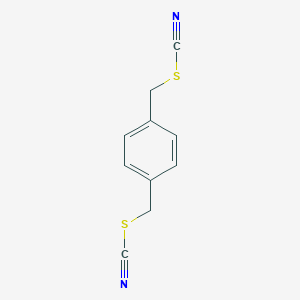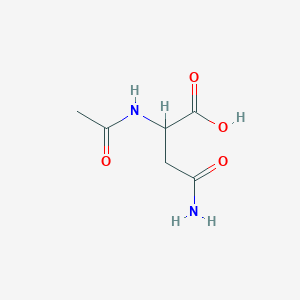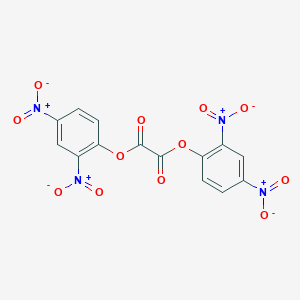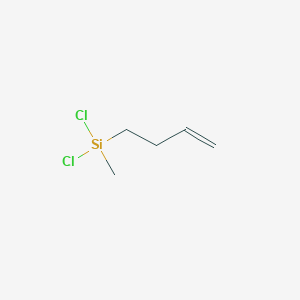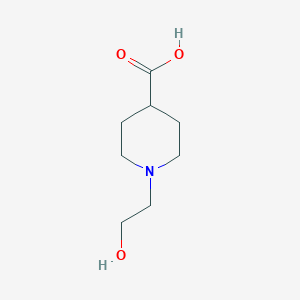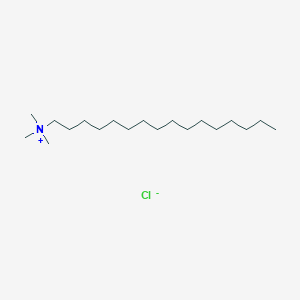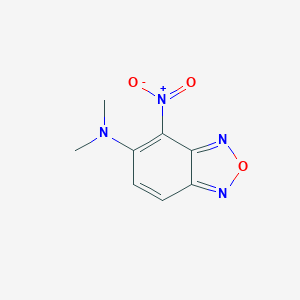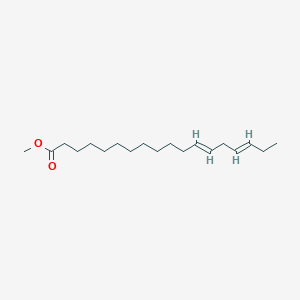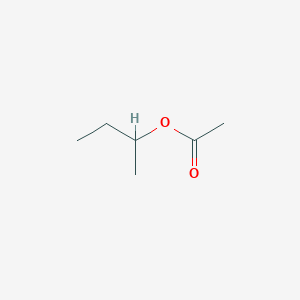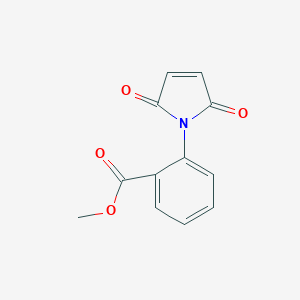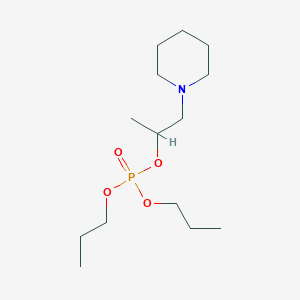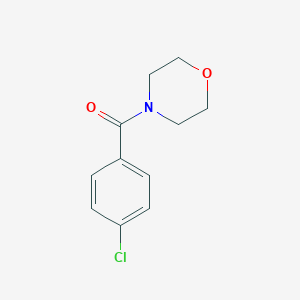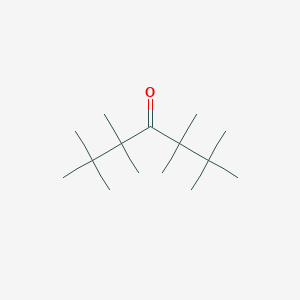
2,2,3,3,5,5,6,6-Octamethyl-4-heptanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,5,5,6,6-Octamethyl-4-heptanone, also known as musk ketone, is a synthetic fragrance compound widely used in the perfume industry. It has a musky odor and is commonly used as a fixative in fragrances due to its ability to prolong the scent of other ingredients. However, musk ketone has also been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,2,3,3,5,5,6,6-Octamethyl-4-heptanone ketone is not fully understood, but it is believed to involve the activation of certain receptors in the brain. It has been shown to have a stimulating effect on the central nervous system, leading to increased alertness and cognitive function.
Effets Biochimiques Et Physiologiques
Musk ketone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of certain neurotransmitters in the brain, including dopamine and norepinephrine. It has also been shown to have antioxidant properties, which may help protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Musk ketone has several advantages for use in laboratory experiments. It is stable, easy to handle, and has a long shelf life. However, it can be difficult to work with due to its strong odor, which can interfere with other experiments. It is also relatively expensive compared to other compounds.
Orientations Futures
There are several potential future directions for research on 2,2,3,3,5,5,6,6-Octamethyl-4-heptanone ketone. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential as a natural insect repellent, which could have important applications in agriculture and public health. Finally, 2,2,3,3,5,5,6,6-Octamethyl-4-heptanone ketone has been studied for its potential as a biomarker for certain types of cancer, which could lead to earlier detection and more effective treatment.
Méthodes De Synthèse
Musk ketone can be synthesized through a multistep process that involves the reaction of 4-heptanone with methylmagnesium bromide, followed by a series of chemical reactions that result in the formation of the final product. The synthesis of 2,2,3,3,5,5,6,6-Octamethyl-4-heptanone ketone is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
Musk ketone has been extensively studied for its potential applications in various fields. In the field of biotechnology, 2,2,3,3,5,5,6,6-Octamethyl-4-heptanone ketone has been used as a substrate for the production of chiral compounds, which are widely used in the pharmaceutical industry. It has also been studied for its potential as a biomarker in environmental monitoring, as it has been detected in various environmental samples.
Propriétés
Numéro CAS |
16424-66-1 |
|---|---|
Nom du produit |
2,2,3,3,5,5,6,6-Octamethyl-4-heptanone |
Formule moléculaire |
C15H30O |
Poids moléculaire |
226.4 g/mol |
Nom IUPAC |
2,2,3,3,5,5,6,6-octamethylheptan-4-one |
InChI |
InChI=1S/C15H30O/c1-12(2,3)14(7,8)11(16)15(9,10)13(4,5)6/h1-10H3 |
Clé InChI |
BDJFEVCOWJKPFZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C)(C)C(=O)C(C)(C)C(C)(C)C |
SMILES canonique |
CC(C)(C)C(C)(C)C(=O)C(C)(C)C(C)(C)C |
Synonymes |
2,2,3,3,5,5,6,6-Octamethyl-4-heptanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



